Cas no 2850-36-4 (1,3-Dibutylxanthine)

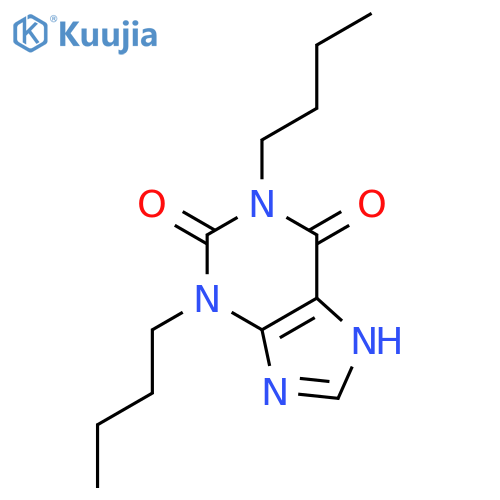

1,3-Dibutylxanthine structure

商品名:1,3-Dibutylxanthine

1,3-Dibutylxanthine 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione

- Dibutylxanthine

- 1,3-Di-n-butylxanthine

- 1,3-Dibutylxanthine

- 1,3-dibutyl-7H-purine-2,6-dione

- 1,3-Dibutyl-3,7-dihydro-1H-purine-2,6-dione

- 1,3-dibutyl-3,7-dihydropurine-2,6-dione

- 2850-36-4

- 1,3-di-N-butyl xanthine

- 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-

- 1,3-Dibutyl-3,7-dihydro-purine-2,6-dione

- AKOS016001318

- 1, 3-dibutyl-7H-purine-2, 6-dione

- A876704

- CHEMBL114770

- NSC-515484

- Q27280865

- NSC 515484

- 1,3-di-n-butyl-xanthine

- IR9D2UGY27

- 1,3-dibutyl-1H-purine-2,6(3H,9H)-dione

- BDBM50037424

- HDAPVDGMACVEKL-UHFFFAOYSA-N

- DTXSID70182721

- UNII-IR9D2UGY27

- MFCD00798591

- FT-0606634

- AKOS025116986

- 1,3-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- SCHEMBL3186630

- NSC515484

- 1,3-Dibutyl-3,9-dihydro-1H-purine-2,6-dione; 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione; NSC 515484; SC 2732;

- DB-067937

-

- MDL: MFCD00798591

- インチ: InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)

- InChIKey: HDAPVDGMACVEKL-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C2=C(C(=O)N(CCCC)C1=O)N=CN2

計算された属性

- せいみつぶんしりょう: 264.15900

- どういたいしつりょう: 264.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 4

- トポロジー分子極性表面積: 69.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- PSA: 72.68000

- LogP: 1.48650

- ようかいせい: 使用できません

1,3-Dibutylxanthine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S22; S36/37/39

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R20/21/22

1,3-Dibutylxanthine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Dibutylxanthine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D429600-25g |

1,3-Dibutylxanthine |

2850-36-4 | 25g |

$ 80.00 | 2023-02-03 | ||

| Chemenu | CM138465-500g |

1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |

2850-36-4 | 98% | 500g |

$366 | 2021-08-05 | |

| Ambeed | A274629-500g |

1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |

2850-36-4 | 98% | 500g |

$411.0 | 2024-07-28 | |

| Cooke Chemical | F422423-100g |

1,3-Di-n-butylxanthine |

2850-36-4 | 98 | 100g |

RMB 1267.20 | 2025-02-21 | |

| TRC | D429600-1g |

1,3-Dibutylxanthine |

2850-36-4 | 1g |

$ 450.00 | 2023-09-07 | ||

| TRC | D429600-100mg |

1,3-Dibutylxanthine |

2850-36-4 | 100mg |

$ 100.00 | 2023-09-07 | ||

| Chemenu | CM138465-500g |

1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |

2850-36-4 | 98% | 500g |

$448 | 2024-07-28 | |

| TRC | D429600-10g |

1,3-Dibutylxanthine |

2850-36-4 | 10g |

$ 70.00 | 2023-02-03 | ||

| TRC | D429600-5000mg |

1,3-Dibutylxanthine |

2850-36-4 | 5g |

$ 65.00 | 2023-02-03 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20491-25g |

1,3-Di-n-butylxanthine, 98% |

2850-36-4 | 98% | 25g |

¥458.00 | 2023-03-01 |

2850-36-4 (1,3-Dibutylxanthine) 関連製品

- 5967-84-0(Theophylline monohydrate)

- 317-34-0(Aminophylline)

- 28822-58-4(3-Isobutyl-1-methylxanthine)

- 41078-02-8(Enprofylline)

- 31542-62-8(1,3-Dipropylxanthine)

- 109987-37-3(1H-Purine-2,6-dione-2-13C,3,7-dihydro-1-(methyl-d3)- (9CI))

- 1076-22-8(3-Methylxanthine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2850-36-4)1,3-Dibutylxanthine

清らかである:99%

はかる:500g

価格 ($):370.0